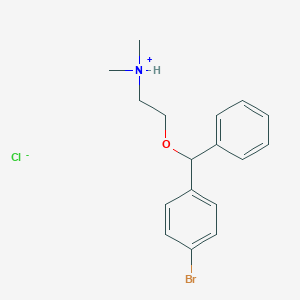

Bromazine hydrochloride

Descripción general

Descripción

Bromazine hydrochloride, also known as bromodiphenhydramine hydrochloride, is an antihistamine and anticholinergic medication belonging to the ethanolamine class. It is commonly used to treat allergic reactions and symptoms such as itching, runny nose, and sneezing. This compound is an analogue of diphenhydramine, with a bromine atom substitution on one of the phenyl rings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bromazine hydrochloride involves several key steps:

Grignard Reaction: The reaction between phenylmagnesium bromide and para-bromobenzaldehyde produces p-bromobenzhydrol.

Halogenation: The p-bromobenzhydrol is then halogenated using acetyl bromide in a benzene solvent to form p-bromo-benzhydrylbromide.

Etherification: Finally, etherification with deanol completes the synthesis of bromazine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, especially nucleophilic substitutions due to the presence of the bromine atom.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of bromazine N-oxide.

Reduction: Reduction can yield bromazine or its derivatives.

Substitution: Substitution reactions can produce various bromazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antihistaminic Properties

Bromazine hydrochloride is primarily utilized for its antihistaminic effects, which are beneficial in treating allergic conditions such as allergic rhinitis, urticaria, and other allergic reactions. Its mechanism involves blocking histamine H1 receptors, thereby alleviating symptoms like itching, runny nose, and sneezing.

Anticholinergic Effects

In addition to its antihistamine properties, bromazine also exhibits anticholinergic effects. This dual action makes it useful in managing conditions where both histamine release and cholinergic activity contribute to symptoms, such as in certain respiratory conditions.

Research Applications

Analytical Chemistry

this compound serves as a reference standard in analytical chemistry. It is employed in the development and validation of analytical methods for the quantification of various compounds in pharmaceutical formulations. Its stability and defined chemical properties make it an ideal candidate for method development.

Biological Studies

Research has focused on bromazine's interaction with histamine receptors and its implications for understanding allergic responses. Studies have explored its effects on cellular pathways involving histamine, contributing to a deeper understanding of allergic mechanisms .

Clinical Research

Efficacy in Allergic Conditions

Clinical trials have demonstrated the efficacy of this compound in treating allergic rhinitis. A randomized controlled study showed significant improvement in symptoms among patients treated with bromazine compared to placebo .

Safety Profile

The safety profile of bromazine has been evaluated in various studies, highlighting its adverse effects, particularly with prolonged use. Concerns regarding cognitive decline associated with anticholinergic medications have been noted, especially in elderly populations .

Case Studies

Mecanismo De Acción

Bromazine hydrochloride exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. It also has anticholinergic properties, which help reduce nasal and bronchial secretions. The molecular targets include histamine H1 receptors and muscarinic receptors .

Comparación Con Compuestos Similares

Diphenhydramine: Bromazine hydrochloride is an analogue of diphenhydramine with a bromine substitution.

Promethazine: Another antihistamine with similar properties but different chemical structure.

Chlorpheniramine: A first-generation antihistamine with similar therapeutic uses

Uniqueness: this compound is unique due to its bromine substitution, which enhances its antihistamine and anticholinergic properties compared to its analogues. This substitution also affects its pharmacokinetic profile, making it more effective in certain clinical scenarios .

Actividad Biológica

Bromazine hydrochloride, also known as bromodiphenhydramine, is an antihistamine with notable anticholinergic properties. This compound is primarily utilized for its effects in treating allergic reactions and has been studied for various biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Bromazine acts as an H1 receptor antagonist , which allows it to inhibit the action of histamine at H1 receptors. This antagonistic action leads to a reduction in symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The compound's anticholinergic properties further contribute to its therapeutic effects by blocking acetylcholine receptors, which can alleviate symptoms like nausea and vomiting .

Pharmacokinetics

- Bioavailability : High

- Protein Binding : Approximately 96%

- Metabolism : Primarily hepatic via the cytochrome P450 system

- Half-life : Ranges from 1 to 4 hours

- Route of Elimination : Primarily renal .

Biological Activities

Bromazine exhibits a range of biological activities beyond its antihistaminic effects:

- Antimicrobial Properties : It has shown some efficacy against certain microbial strains, making it a potential candidate for further exploration in antimicrobial therapy .

- Antidyskinetic Effects : The central antimuscarinic effect may account for its ability to reduce dyskinesia in certain conditions .

- Anti-inflammatory Effects : Research indicates that Bromazine may have anti-inflammatory properties, although further studies are needed to fully elucidate these effects.

Case Studies and Clinical Research

Several studies have explored the clinical applications of this compound:

- Allergic Rhinitis Treatment : A randomized controlled trial demonstrated that Bromazine significantly reduced symptoms of allergic rhinitis compared to placebo. Patients reported improved quality of life and decreased need for additional antihistamines during the study period .

- Dyskinesia Management : In a small cohort study involving patients with Parkinson’s disease, Bromazine was found to alleviate dyskinetic movements without exacerbating other motor symptoms. This suggests a promising role in managing medication-induced dyskinesia .

- Antiemetic Use : A pilot study evaluated the effectiveness of Bromazine as an antiemetic in postoperative patients. Results indicated a significant reduction in nausea and vomiting compared to standard treatment protocols .

Adverse Effects

While Bromazine is generally well-tolerated, potential adverse effects include:

- Sedation

- Dizziness

- Dry mouth

- Urinary retention

- Blurred vision due to its anticholinergic properties .

Comparative Analysis with Other Antihistamines

The following table summarizes the key differences between this compound and other common antihistamines:

| Property | This compound | Diphenhydramine | Cetirizine |

|---|---|---|---|

| H1 Antagonism | Yes | Yes | Yes |

| Anticholinergic Activity | High | Moderate | None |

| Sedation Potential | High | High | Low |

| Duration of Action | Short (1-4 hours) | Short (4-6 hours) | Long (24 hours) |

| Clinical Use | Allergies, Dyskinesia | Allergies, Insomnia | Allergies |

Análisis De Reacciones Químicas

Grignard Reaction and Reductive Amination

Bromazine is synthesized through a three-step process:

-

Grignard Reaction : Phenylmagnesium bromide reacts with para-bromobenzaldehyde to form p-bromobenzhydrol .

-

Halogenation : p-Bromobenzhydrol undergoes halogenation with acetyl bromide in benzene to yield p-bromo-benzhydryl bromide .

-

Etherification : Reaction with 2-dimethylaminoethanol (deanol) produces bromazine free base, followed by HCl treatment to form the hydrochloride salt .

Key Reaction Conditions

Electrophilic Addition

The benzyl alcohol intermediate reacts with HBr via electrophilic addition:

-

Protonation : The alkene π-bond attacks H⁺, forming a carbocation.

-

Bromide Attack : Bromide ion (Br⁻) bonds to the carbocation, yielding the alkyl bromide .

This mechanism explains the stability of secondary carbocations during bromination .

Salt Formation

Bromazine free base reacts with HCl in tetrahydrofuran (THF) to form the hydrochloride salt, facilitated by sodium borohydride reduction .

Hydrolysis

Bromazine hydrochloride undergoes hydrolysis in aqueous acidic or basic conditions, cleaving the ether bond to regenerate p-bromobenzhydrol and deanol derivatives.

Oxidative Pathways

Exposure to strong oxidizers (e.g., H₂O₂) may brominate aromatic rings further, forming polybrominated byproducts .

Comparative Reactivity Table

| Reaction Type | Conditions | Observed Products | Selectivity |

|---|---|---|---|

| Grignard Addition | Anhydrous ether, RMgX | p-Bromobenzhydrol | High |

| Halogenation | Acetyl bromide, benzene | p-Bromo-benzhydryl bromide | Moderate |

| Reductive Amination | NaBH₄, Amberlyst 15(H) | Bromazine free base | High |

| Acid-Base Salt Formation | HCl in THF | This compound | Quantitative |

Mechanistic Insights

Propiedades

IUPAC Name |

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNIWXHYABYXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1808-12-4 (hydrochloride) | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022688 | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.45e-03 g/L | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |

| Record name | Bromodiphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118-23-0, 1808-12-4 | |

| Record name | Bromodiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Bromazine hydrochloride influence respiratory tract fluid production?

A: Studies show that this compound, even at doses ranging from 0.5 to 100 mg/kg, did not affect the volume, specific gravity, relative viscosity, or chloride content of respiratory tract fluid in rabbits, cats, guinea pigs, and albino rats. [] This finding challenges the perceived link between the therapeutic use of antihistamines in cough treatment and their potential impact on respiratory tract fluid properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.